molecular formula C17H14N4O2 B2562343 1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941917-64-2

1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2562343
CAS No.: 941917-64-2
M. Wt: 306.325
InChI Key: NVJVJJNGOSYIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its diverse biological activities and role as a bioisostere for esters and amides, which can enhance metabolic stability and modulate target selectivity . The structure is further functionalized with a phenyl-substituted lactam (pyrrolidin-2-one) ring and a pyridinyl moiety, features commonly associated with improved pharmacodynamic and pharmacokinetic properties. Compounds featuring the 1,2,4-oxadiazole core have demonstrated a broad spectrum of pharmacological activities in scientific studies, including potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents . Specifically, analogous structures have been investigated as inhibitors of sphingosine kinase 2 (SphK2), a key enzyme in the sphingolipid signaling pathway implicated in cancer and inflammatory diseases . Furthermore, molecules with similar architectures, combining an oxadiazole with a pyrrolidine derivative, have been identified as inhibitors of SARS-CoV-2 replication, interfering with viral entry in phenotypic screens . The presence of the nitrogen-rich pyridinyl ring can serve as a pH-responsive site and contribute to the molecule's ability to interact with various biological targets through hydrogen bonding . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this high-purity compound as a key intermediate or building block for the synthesis of novel bioactive molecules, or as a chemical probe for investigating new biological pathways.

Properties

IUPAC Name

1-phenyl-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-15-9-13(11-21(15)14-6-2-1-3-7-14)17-19-16(20-23-17)12-5-4-8-18-10-12/h1-8,10,13H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJVJJNGOSYIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone ring can be synthesized via a cyclization reaction of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is usually introduced through a Friedel-Crafts acylation or alkylation reaction.

    Synthesis of the Pyridinyl-Oxadiazole Moiety: This moiety is often synthesized via a cyclization reaction involving hydrazides and nitriles under acidic conditions to form the oxadiazole ring, followed by coupling with the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Formation of the 1,2,4-Oxadiazole Moiety

  • Reagents : Acylhydrazides, nitriles, and dehydrating agents (e.g., thionyl chloride, phosphorus pentoxide).

  • Mechanism : Acylhydrazides react with nitriles under acidic/basic conditions to form the oxadiazole ring via cyclodehydration .

  • Example : Reaction of pyridin-3-yl acylhydrazide with a nitrile precursor under refluxing conditions yields the oxadiazole intermediate .

Construction of the Pyrrolidin-2-one Core

  • Reagents : Amine precursors (e.g., anilines, benzylamines), Lewis acids (e.g., nickel perchlorate), and ester groups.

  • Mechanism : Donor-acceptor cyclopropanes undergo Lewis acid-catalyzed ring opening with primary amines to form γ-amino esters, followed by in situ lactamization .

  • Example : Cyclopropane derivatives react with aniline under nickel perchlorate catalysis to yield the pyrrolidin-2-one framework after dealkoxycarbonylation .

Functional Group Modifications

  • Reagents : Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., EDC).

  • Mechanism :

    • Phenyl Substitution : Phenyl groups can be introduced via nucleophilic aromatic substitution or coupling reactions.

    • Pyridin-3-yl Attachment : Pyridine derivatives are incorporated through cross-coupling or direct substitution on the oxadiazole ring.

Oxadiazole Ring Formation

The oxadiazole is formed via a [3+2] cycloaddition between an acylhydrazide and a nitrile. Key intermediates include:

StepReagentIntermediate
1Acylhydrazide + NitrileHydrazide-nitrile complex
2Thionyl ChlorideAcyl azide intermediate
3Cyclodehydration1,2,4-Oxadiazole ring

This pathway is well-documented for oxadiazole synthesis .

Pyrrolidin-2-one Cyclization

The core formation involves:

  • Cyclopropane Ring Opening : Donor-acceptor cyclopropanes react with amines to form γ-amino esters.

  • Lactamization : In situ cyclization of the amino ester yields the pyrrolidin-2-one framework.

  • Dealkoxycarbonylation : Removal of ester groups via saponification or thermolysis .

Oxidation and Reduction

  • Oxidation : Phenyl rings may undergo oxidation to quinones under strong oxidizing conditions (e.g., hydrogen peroxide).

  • Reduction : The oxadiazole ring can be reduced to amine derivatives using sodium borohydride or catalytic hydrogenation.

Substitution Reactions

  • Nucleophilic Substitution : The pyridin-3-yl and phenyl positions are reactive toward nucleophilic attack (e.g., amination).

  • Electrophilic Substitution : Activated positions on the oxadiazole ring may undergo electrophilic substitution (e.g., halogenation).

Stability and Reactivity

PropertyValue
StabilityStable under standard conditions
ReactivityModerate with nucleophiles (e.g., amines)
SolubilitySoluble in DMSO and DMF

Biological Relevance

While this article focuses on chemical reactions, the compound’s structural motifs (oxadiazole and pyrrolidin-2-one) are associated with biological activity. Related compounds exhibit:

  • Enzyme Inhibition : Interaction with targets such as GPBAR1 .

  • Pharmacokinetic Optimization : Tunable solubility and metabolic stability.

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has been investigated for its potential as an antiviral agent. Recent studies have shown that derivatives of oxadiazoles exhibit promising activity against various viral infections, including SARS-CoV-2. For instance, modifications of the compound have led to the identification of analogs with effective antiviral profiles, demonstrating the importance of structural variations in enhancing biological activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that oxadiazole derivatives can selectively inhibit cancer cell proliferation. For example, certain derivatives have shown significant activity against human glioblastoma cells (U-251 MG), highlighting the potential of these compounds in cancer therapy .

Enzyme Inhibition

Enzyme inhibition studies have revealed that 1-phenyl derivatives can act as selective inhibitors for various enzymes involved in disease pathways. Notably, some oxadiazole-based compounds have been identified as potent inhibitors of human carbonic anhydrases (hCA), which are implicated in cancer and other diseases . The ability to selectively inhibit these enzymes at low concentrations makes them valuable candidates for drug development.

Table 1: Summary of Biological Activities

Compound VariantActivity TypeTargetEC50 (µM)CC50 (µM)
Compound 1AntiviralSARS-CoV-24.721
Compound 16aAnticancerU-251 MG Human Cells--
Compound 20aEnzyme InhibitionhCA IX89 pM-

This table summarizes key findings from research on the biological activities associated with various derivatives of the compound.

Structure–Activity Relationship Studies

Extensive structure–activity relationship (SAR) studies have been conducted to optimize the biological efficacy of 1-phenyl derivatives. Modifications such as altering substituents on the oxadiazole ring or the pyrrolidine moiety have been shown to significantly influence their antiviral and anticancer activities .

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor binding.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole and Heterocyclic Cores

The following compounds share structural motifs with the target molecule, differing in substituents or core heterocycles. Key comparisons are summarized in Table 1.

Key Differences and Implications

Heterocyclic Core Variations
  • Pyrrolidin-2-one vs. Benzoimidazol-2-one : The target compound’s pyrrolidin-2-one core (a lactam) may confer greater conformational flexibility compared to the rigid benzoimidazol-2-one in Compound 46 . This flexibility could influence binding kinetics to ion channels like TRPA1/TRPV1.
  • Oxadiazole Substituents: The pyridin-3-yl group in the target compound contrasts with the 4-chlorophenethyl group in Compound 44.
Pharmacological Profiles
  • TRP Channel Antagonists: Compounds 46–51 () demonstrate that trifluoromethyl or piperidinyl substituents on the oxadiazole improve potency against TRPA1/TRPV1.
  • SphK1 Inhibition : SLP7111228 () uses a guanidine-carboximidamide tail for SphK1 inhibition, a feature absent in the target compound, highlighting divergent therapeutic applications .

Physicochemical Properties

  • Lipophilicity : The phenyl group in the target compound increases logP compared to analogues with polar substituents (e.g., pyrazin-2-yl in ) .
  • Metabolic Stability : The 1,2,4-oxadiazole ring generally resists oxidative metabolism, but electron-deficient pyridinyl groups may alter susceptibility to CYP450 enzymes .

Biological Activity

1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C17H16N4O(Molecular Weight 296.34 g mol)\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}\quad (\text{Molecular Weight }296.34\text{ g mol})

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring and the pyridine moiety are crucial for its binding affinity to biological receptors and enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression.
  • Receptor Modulation : It may modulate the activity of specific receptors related to cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.63Induction of apoptosis via p53 activation
A54912.50Cell cycle arrest
HeLa10.20Apoptotic pathway activation

The compound exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to increased levels of p53 and caspase-3 cleavage, suggesting an apoptotic mechanism. Flow cytometry analysis confirmed that the treated cells exhibited characteristics typical of apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that the compound inhibited bacterial growth effectively at low concentrations, indicating its potential as an antibiotic agent .

Q & A

Basic: What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole ring in this compound, and how can regioselectivity challenges be addressed?

The 1,2,4-oxadiazole moiety is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or nitriles. For regioselectivity, use N-hydroxyimidamide intermediates and activate the nitrile group with trifluoroacetic anhydride (TFAA) to favor 1,3-dipolar cycloaddition . Steric hindrance from the pyridin-3-yl substituent may require microwave-assisted synthesis to enhance reaction efficiency .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound, and how are overlapping signals resolved?

  • NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC to assign pyrrolidin-2-one protons (δ ~3.5–4.5 ppm) and oxadiazole carbons (δ ~165–170 ppm) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry; crystal structures of analogous compounds (e.g., tetrahydroquinolin-4-yl derivatives) show planar oxadiazole rings with bond lengths consistent with aromaticity .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced: How can computational modeling predict the compound’s binding affinity to kinase targets, and what pharmacophore features are prioritized?

  • Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases). The pyridinyl group may form π-π stacking, while the oxadiazole acts as a hydrogen bond acceptor .
  • Pharmacophore : Prioritize (i) the pyrrolidin-2-one carbonyl (hydrogen bond donor), (ii) oxadiazole (acceptor), and (iii) phenyl ring (hydrophobic contact) .
  • MD simulations : Assess stability of binding over 100 ns; RMSD >2 Å indicates weak affinity .

Advanced: How should researchers resolve contradictions in reported biological activity data for analogs with varying substituents?

  • Case study : Fluorine substitution at the phenyl ring (e.g., 5-fluorophenyl analogs) may enhance metabolic stability but reduce solubility, leading to conflicting IC50_{50} values in enzymatic vs. cellular assays .
  • Methodology :
    • Normalize data using logP (e.g., AlogPS) to account for lipophilicity effects.
    • Validate assays with positive controls (e.g., staurosporine for kinase inhibition) .

Advanced: What in vitro assays are recommended to evaluate metabolic stability, and how does the oxadiazole moiety influence results?

  • Liver microsomal stability : Incubate with human liver microsomes (HLM) and quantify remaining compound via LC-MS. The 1,2,4-oxadiazole is generally stable but may undergo CYP3A4-mediated oxidation at the pyridinyl group .
  • Data interpretation : A half-life (t1/2_{1/2}) >60 min suggests suitability for in vivo studies. Compare with analogs lacking the oxadiazole (e.g., triazole derivatives) to isolate stability contributions .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency against dual kinase targets?

  • Design : Synthesize derivatives with:
    • Variations : Replace pyridin-3-yl with pyrimidin-2-yl (electron-deficient for enhanced π-stacking).
    • Linkers : Introduce methylene spacers between pyrrolidinone and oxadiazole to modulate flexibility .
  • Testing : Screen against kinase panels (e.g., Eurofins KinaseProfiler™). For dual inhibition (e.g., JAK2/FLT3), prioritize compounds with <10 nM IC50_{50} for both .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.